(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine is a chiral amine compound with significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring, which can influence its biological activity and chemical reactivity.
The compound can be synthesized from readily available precursors, such as 3-fluoro-2-methoxybenzaldehyde, through various chemical reactions, including reductive amination. It is primarily used in research settings to explore its pharmacological properties and potential applications in drug development.
(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine belongs to the class of phenethylamines, which are known for their psychoactive properties. This compound's specific stereochemistry (S-enantiomer) is crucial for its biological activity, as different enantiomers can exhibit significantly different effects.
The synthesis of (S)-1-(3-fluoro-2-methoxyphenyl)ethanamine typically involves the following steps:
In industrial settings, methods may be optimized for large-scale production, utilizing continuous flow reactors and automated purification systems to enhance yield and purity while adhering to stringent quality control measures.
The molecular formula of (S)-1-(3-fluoro-2-methoxyphenyl)ethanamine is , with a molecular weight of approximately 169.20 g/mol. Its structure features:
(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine can participate in several chemical reactions:
The specific conditions for these reactions depend on the desired product and can vary widely based on the reagents used and the reaction environment.
The mechanism of action for (S)-1-(3-fluoro-2-methoxyphenyl)ethanamine primarily involves its interaction with neurotransmitter systems in the brain. As a phenethylamine derivative, it may affect serotonin and dopamine pathways, leading to potential psychoactive effects.
The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups allows for modulation of receptor binding affinities and selectivity, which is critical for its pharmacological effects. Data on specific receptor interactions remain limited but suggest potential applications in neuropharmacology.
(S)-1-(3-fluoro-2-methoxyphenyl)ethanamine has several scientific uses:
(S)-1-(3-Fluoro-2-methoxyphenyl)ethanamine belongs to the structurally important class of α-chiral aliphatic amines, characterized by a stereogenic center adjacent to the amino group. Enantioselective synthesis of such compounds has advanced significantly through transition metal-catalyzed methodologies, particularly asymmetric hydrogenation (AH) and reductive amination. The AH of prochiral imines derived from 3-fluoro-2-methoxyacetophenone represents a direct atom-economical route. Iridium complexes with chiral phosphino-oxazoline ligands (e.g., SimplePHOX or MaxPHOX) achieve >95% enantiomeric excess (ee) in hydrogenations of N-aryl imines at low hydrogen pressures (1–5 bar). These catalysts create a stereodifferentiating pocket that accommodates the methoxy and fluorine substituents’ steric and electronic effects [5] [9].
For less symmetric substrates, nickel-catalyzed hydroalkylations have emerged as a complementary strategy. Ni–H complexes with chiral bis(oxazoline) ligands enable the coupling of acyl enamines with alkyl halides, constructing the stereogenic center with up to 96% ee. This method is particularly advantageous for introducing varied alkyl chains at the amine’s α-position [9]. Ruthenium-Xyl-Skewphos/DPEN catalysts also demonstrate high efficiency (TON up to 18,000) for ketimine hydrogenation, though their application to ortho-fluoro/methoxy-substituted substrates requires careful optimization to avoid dehalogenation side reactions [5].
Table 1: Metal Catalysts for Enantioselective Synthesis of Chiral Amines
Catalyst System | Substrate Class | ee Range | Key Advantages |
---|---|---|---|
Ir-MaxPHOX/SimplePHOX | N-Aryl ketimines | 90–97% | High activity at 1 bar H₂ |
Ru-Xyl-Skewphos/DPEN | Aryl alkyl ketimines | 95–99% | Ultra-high turnover numbers (TON) |
Ni–H/Bis(oxazoline) | Acyl enamines | 88–96% | Broad alkyl halide scope |
Reductive amination offers a two-step alternative starting from 3-fluoro-2-methoxybenzaldehyde (precursor to the ketone). Condensation with ammonia or methylamine generates imine or iminium intermediates, which undergo stereoselective reduction. Although standard NaBH₄ or borane reagents yield racemic amines, chiral catalysts enable enantiocontrol. For example, transfer hydrogenation with Ru-TsDPEN complexes (Noyori-type catalysts) in formic acid/triethylamine mixtures reduces the imine in situ with 80–90% ee. The ortho-fluorine atom moderately enhances imine electrophilicity, improving reaction rates but potentially complicating purification due to HF elimination risks under basic conditions [1] [8].
A scalable protocol employs sodium triacetoxyborohydride with chiral auxiliaries. Here, the aldehyde is condensed with (R)-1-phenylethylamine to form a chiral imine. Diastereoselective reduction furnishes the protected amine, with subsequent hydrogenolytic cleavage yielding the target (S)-amine in 99.5% ee and 75% overall yield. This route avoids cryogenic conditions and hazardous reagents (e.g., BH₃·THF or n-BuLi), making it industrially viable [8].
Chromatographic Resolution: Preparative chiral chromatography is the fastest method for obtaining gram-scale enantiopure material early in drug development. For the racemate of 1-(3-fluoro-2-methoxyphenyl)ethanamine, polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H or OD-H, resolve enantiomers using hexane:isopropanol:diethylamine (90:10:0.1) mobile phases. The fluorine atom’s polarity enhances π-interactions with CSPs, achieving baseline separation (Rs > 1.5) and >99% ee after isolation. Cyclodextrin-bonded phases are equally effective for this compound due to host-guest inclusion complexation modulated by fluorine and methoxy groups [2] [6].
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic esters or amides of the amine. Acetylation of the (S)-amine with vinyl acetate in toluene at 35°C achieves 50% conversion and >99% ee for the unreacted target enantiomer. However, the maximum yield is capped at 50%. To overcome this, dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization using a palladium/shvo catalyst system, enabling theoretical yields of 100% and 98% ee. Alternatively, attrition-enhanced deracemization ("Viedma ripening") converts racemic solids to enantiopure crystals via grinding under racemizing conditions—ideal for conglomerate-forming salts of the amine [6] [7].
Table 2: Comparison of Chiral Resolution Methods
Method | Throughput | Max Yield | ee (%) | Industrial Feasibility |
---|---|---|---|---|
Prep. SFC (Polysaccharide CSP) | High | 50%* | >99 | Excellent for gram-to-kg scale |
Lipase B Resolution | Medium | 50% | >99 | Limited by substrate specificity |
Dynamic Kinetic Resolution | Medium | 100% | 98 | Requires compatible racemization |
Attrition-Enhanced Deracemization | Low | 100% | >99 | Only for conglomerates |
*Per single pass; recycling increases yield.
Transitioning from batch to continuous manufacturing enhances the synthesis of (S)-1-(3-fluoro-2-methoxyphenyl)ethanamine by improving control over exothermic steps and chiral purity. Key advancements include:
Automated platforms like self-optimizing droplet flow reactors accelerate parameter screening (e.g., temperature, catalyst loading) for asymmetric hydrogenations. Machine learning algorithms interpret PAT (Process Analytical Technology) data from inline Raman or UV sensors, identifying optimal conditions for >99% ee within 24 hours—a 10-fold reduction in optimization time versus manual approaches [3].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: